molecular formula C20H23N3S B4079988 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4079988
M. Wt: 337.5 g/mol
InChI Key: ZQURPMWENBPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also shown potential as an anti-inflammatory and antioxidant agent. Studies have shown that this compound can reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potent anti-cancer activity. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

Several scientific research studies have been conducted to explore the potential therapeutic applications of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-14(15-8-6-5-7-9-15)23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(2,3)4/h5-14H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQURPMWENBPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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